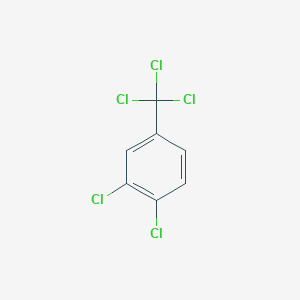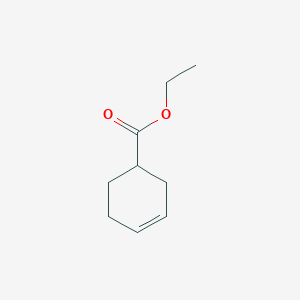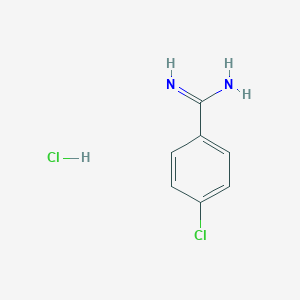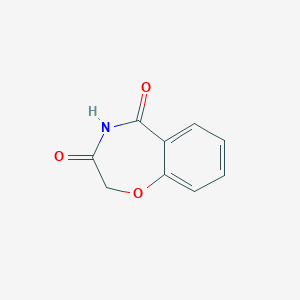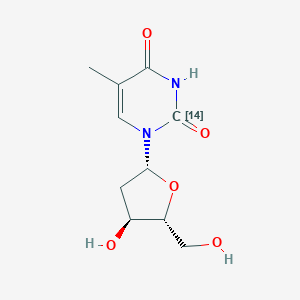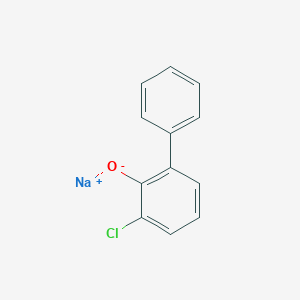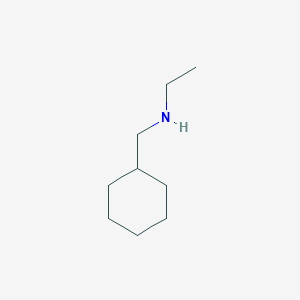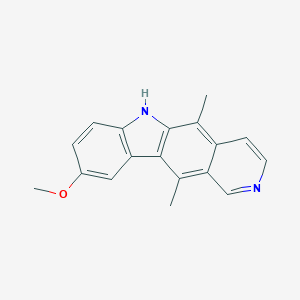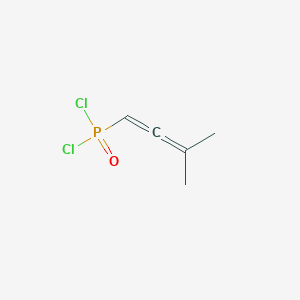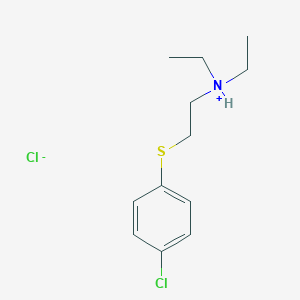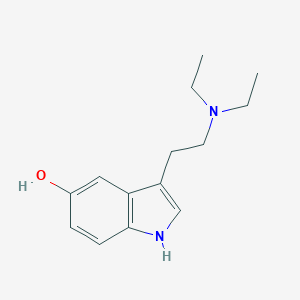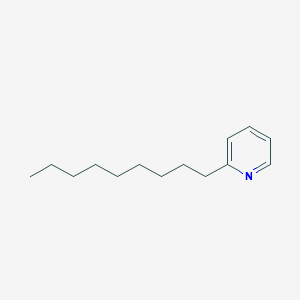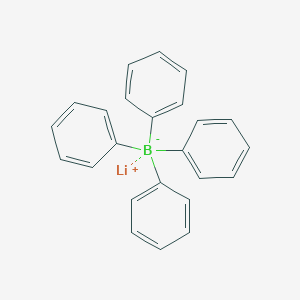![molecular formula C14H23NO B076721 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol CAS No. 13086-92-5](/img/structure/B76721.png)
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol, also known as BHT-DMAM, is a synthetic antioxidant that is commonly used in scientific research. This compound is a derivative of butylated hydroxytoluene (BHT), which is a widely used food preservative. BHT-DMAM has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in many fields.
Mechanism Of Action
The mechanism of action of 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol is not fully understood, but it is believed to work by scavenging free radicals and preventing lipid peroxidation. It may also inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemical And Physiological Effects
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and lipid peroxidation in various cell types, including liver cells and brain cells. 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as arthritis and asthma. In addition, 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol has been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol in lab experiments is its antioxidant properties. It can protect cells and tissues from oxidative stress and damage, which is a common problem in many types of experiments. However, 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are many potential future directions for research on 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol. One area of interest is its potential as a therapeutic agent for diseases such as arthritis and asthma. Further research is needed to determine the optimal dose and administration route for these applications. Another area of interest is its anti-cancer properties. More research is needed to determine the mechanisms of action and potential clinical applications of this compound in cancer treatment. Additionally, there is potential for the development of new derivatives of 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol with improved properties and efficacy.
Synthesis Methods
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol can be synthesized through a multistep reaction process. The first step involves the reaction of 2,6-dimethylphenol with formaldehyde to produce 2,6-bis(hydroxymethyl)-4-methylphenol. This intermediate is then reacted with tert-butyl chloride to produce 2-tert-butyl-4,6-bis(hydroxymethyl)-methylphenol. Finally, dimethylamine is added to this compound to produce 2-tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol.
Scientific Research Applications
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol has many applications in scientific research. One of the most common uses of this compound is as an antioxidant. It has been shown to protect against oxidative stress and lipid peroxidation in various cell types. 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as arthritis and asthma.
properties
CAS RN |
13086-92-5 |
|---|---|
Product Name |
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol |
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
2-tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol |
InChI |
InChI=1S/C14H23NO/c1-10-7-11(9-15(5)6)8-12(13(10)16)14(2,3)4/h7-8,16H,9H2,1-6H3 |
InChI Key |
HQWVRCWWPPWWIY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CN(C)C |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CN(C)C |
Other CAS RN |
13086-92-5 |
synonyms |
4-(dimethylaminomethyl)-2-methyl-6-tert-butyl-phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



